molecular formula C21H18FN3O3S B11657297 N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B11657297
M. Wt: 411.5 g/mol
InChI Key: CZSPMPMZTWHGEU-HZHRSRAPSA-N
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Description

N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a fluorobenzylidene group, a hydrazinylcarbonyl linkage, and a benzenesulfonamide moiety, making it an interesting subject for scientific study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide typically involves a multi-step process:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 2-fluorobenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Coupling with Benzenesulfonyl Chloride: : The hydrazone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

  • Methylation: : The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Azides or nitroso derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Its sulfonamide group is known for antibacterial properties, and the fluorobenzylidene moiety could enhance its activity against specific pathogens.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide exerts its effects likely involves interactions with molecular targets such as enzymes or receptors. The hydrazinylcarbonyl linkage can form hydrogen bonds with active sites, while the fluorobenzylidene group can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide
  • N-(2-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
  • N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide is unique due to the presence of the 2-fluorobenzylidene group. This fluorine atom can significantly influence the compound’s electronic properties, potentially enhancing its reactivity and binding affinity in biological systems.

Properties

Molecular Formula

C21H18FN3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18FN3O3S/c1-25(29(27,28)19-8-3-2-4-9-19)18-13-11-16(12-14-18)21(26)24-23-15-17-7-5-6-10-20(17)22/h2-15H,1H3,(H,24,26)/b23-15+

InChI Key

CZSPMPMZTWHGEU-HZHRSRAPSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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